molecular formula C11H8BrNO3S B173386 2-Pyridinyl 4-bromobenzenesulfonate CAS No. 6272-32-8

2-Pyridinyl 4-bromobenzenesulfonate

Cat. No. B173386
CAS RN: 6272-32-8
M. Wt: 314.16 g/mol
InChI Key: SSXGGFGRTFPJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridinyl 4-bromobenzenesulfonate, also known as PBBS, is a chemical compound that has been widely used in scientific research. It is a sulfonate ester that is commonly used as a reagent in organic synthesis, particularly in the preparation of aryl sulfonamides. PBBS has also been found to have potential applications in the field of medicine, specifically in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-Pyridinyl 4-bromobenzenesulfonate is not well understood. However, it is believed to act as a nucleophile, reacting with electrophiles to form covalent bonds. This property makes this compound a useful reagent in organic synthesis, particularly in the preparation of sulfonamides.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it has been found to have potential applications in the field of medicine. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have anticancer properties. This compound has also been found to have antimicrobial activity against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Pyridinyl 4-bromobenzenesulfonate is its ease of synthesis and availability. It is also a relatively stable compound, making it easy to handle in the laboratory. However, this compound is not a particularly reactive reagent, and its use is limited to certain types of reactions. It is also relatively expensive compared to other reagents, which may limit its use in some laboratories.

Future Directions

There are several potential future directions for research on 2-Pyridinyl 4-bromobenzenesulfonate. One area of interest is its potential as a drug candidate. This compound has been found to have anticancer and antimicrobial properties, and further research may reveal additional therapeutic applications. Another area of interest is the development of new synthetic methods for this compound and related compounds, which may lead to the discovery of new reagents with improved properties. Finally, research on the mechanism of action of this compound may provide insights into its reactivity and potential applications in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of 2-Pyridinyl 4-bromobenzenesulfonate involves the reaction between 4-bromobenzenesulfonyl chloride and 2-pyridinecarboxylic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an alcohol to yield the final product. The synthesis of this compound is relatively straightforward and can be carried out on a large scale.

Scientific Research Applications

2-Pyridinyl 4-bromobenzenesulfonate has been widely used in scientific research as a reagent in organic synthesis. It has been found to be an effective reagent for the preparation of aryl sulfonamides, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. This compound has also been used in the synthesis of other biologically active compounds, such as inhibitors of the enzyme carbonic anhydrase.

properties

CAS RN

6272-32-8

Molecular Formula

C11H8BrNO3S

Molecular Weight

314.16 g/mol

IUPAC Name

pyridin-2-yl 4-bromobenzenesulfonate

InChI

InChI=1S/C11H8BrNO3S/c12-9-4-6-10(7-5-9)17(14,15)16-11-3-1-2-8-13-11/h1-8H

InChI Key

SSXGGFGRTFPJIU-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=NC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Br

Other CAS RN

6272-32-8

Origin of Product

United States

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